Specific Scientific Field: Polymer Chemistry
Methods of Application or Experimental Procedures: The method involves using bromoform (CHBr 3) to create block copolymers. In this study, N, N -dimethylacrylamide (DMA) and N -isopropylacrylamide (NIPAM) were used as exemplar monomers to synthesise PDMA- b -PNIPAM block copolymers of varying composition directly in water.
Results or Outcomes: This study demonstrates the potential for such a simple, inexpensive route to functional block copolymers.
Specific Scientific Field: Organic Chemistry
Summary of the Application: The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents.
Methods of Application or Experimental Procedures: The addition of bromoform to olefins in the presence of protic bases and a phase-transfer catalyst is well-established. The addition of bromoform mediated by metals provides an opportunity to construct various synthetic intermediates and understand the underlying mechanistic aspects.
Specific Scientific Field: Soil Science
Summary of the Application: In recent years, the study of soil organic matter (SOM) using NMR techniques has progressed rapidly.
Methods of Application or Experimental Procedures: In addition to routine liquid- and solid-state 13C NMR applications, 15N NMR spectra of natural abundant samples have been reported, but 15N-enriched material is more convenient to use due to the low natural abundance of 15N.
Results or Outcomes: These techniques have been reviewed and commented on in this paper.
Specific Scientific Field: Agricultural Science
Summary of the Application: Bromoform has potential use as a methane mitigating technology in Aotearoa New Zealand farm systems. This application is particularly relevant in the context of climate change, as methane is a potent greenhouse gas.
Summary of the Application: Bromoform is used in organic synthesis, particularly in reactions involving carbon-carbon and carbon-heteroatom multiple bonds.
Methods of Application or Experimental Procedures: The addition of bromoform to olefins in the presence of protic bases and a phase-transfer catalyst is well-established.
Bromoform-13C is a stable isotopic variant of bromoform, which is a colorless liquid with a chloroform-like odor. It is denser than water, with a density of approximately 2.9 g/cm³, and is slightly soluble in water. Bromoform-13C is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing in biological systems. Its chemical formula is , where the carbon atom is the stable isotope carbon-13.
Bromoform-13C exhibits notable biological activity:
The synthesis of bromoform-13C typically involves:
Bromoform-13C finds applications in various fields:
Research has shown that bromoform-13C interacts with haloperoxidase enzymes, which are crucial for various biochemical processes. These interactions help elucidate the metabolic pathways involving halogenated compounds and their ecological impacts. Additionally, studies indicate that bromoform can influence carbon monoxide levels in biological systems, further emphasizing its relevance in toxicological assessments .
Bromoform-13C belongs to a class of compounds known as haloforms. Here are some similar compounds:
Compound | Structure/Formula | Key Differences |
---|---|---|
Chloroform | Contains chlorine instead of bromine; less toxic. | |
Iodoform | Contains iodine; more reactive than bromoform. | |
Dibromomethane | One bromine atom replaced by hydrogen; less dense. | |
Tetrabromomethane | All hydrogen atoms replaced by bromine; more reactive. |
Bromoform-13C is unique due to its specific isotopic labeling with carbon-13, which allows for detailed tracking in biological systems and environmental studies.
Acute Toxic;Irritant;Environmental Hazard